molecular formula C23H18FN3O2 B11258726 1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11258726
M. Wt: 387.4 g/mol
InChI Key: NMBYOUMZGPZRDL-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid under specific conditions such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Indole derivatives
  • Quinoline derivatives

Uniqueness: 1-[(2-FLUOROPHENYL)METHYL]-N-(3-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its naphthyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the fluorophenyl and methylphenyl groups may enhance its binding affinity to certain biological targets, making it more effective in specific applications.

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C23H18FN3O2/c1-15-6-4-9-18(12-15)26-22(28)19-13-16-8-5-11-25-21(16)27(23(19)29)14-17-7-2-3-10-20(17)24/h2-13H,14H2,1H3,(H,26,28)

InChI Key

NMBYOUMZGPZRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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